1-Methylcyclohexan-1-amine hydrochloride

organic synthesis tertiary amine synthesis direct amination

Select 1-Methylcyclohexan-1-amine HCl (CAS 89854-70-6) for its unique quaternary carbon center, offering distinct steric and electronic properties for CNS-penetrant agent and catalyst probe synthesis. This solid hydrochloride salt ensures ease of handling, precise weighing, and long-term stability with a defined melting point (178–183°C), guaranteeing reproducibility versus free base alternatives. Ideal for scalable, cost-effective amination routes.

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
CAS No. 89854-70-6
Cat. No. B1304960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclohexan-1-amine hydrochloride
CAS89854-70-6
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)N.Cl
InChIInChI=1S/C7H15N.ClH/c1-7(8)5-3-2-4-6-7;/h2-6,8H2,1H3;1H
InChIKeyVNLCPYWZTADPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclohexan-1-amine Hydrochloride CAS 89854-70-6: Specifications & Procurement Benchmarks


1-Methylcyclohexan-1-amine hydrochloride (CAS 89854-70-6), a tertiary carbinamine salt, is a solid synthetic intermediate with a molecular weight of 149.66 g/mol and a standard commercial purity specification of 95% . Its hydrochloride form confers a melting point range of 178–183°C, a critical quality attribute for procurement and handling . As an unsubstituted primary amine salt, it serves as a foundational building block in organic synthesis and medicinal chemistry .

Why 1-Methylcyclohexan-1-amine Hydrochloride Cannot Be Substituted with Generic Cyclohexylamines


The presence of a quaternary carbon center bearing both a methyl and an amino group in 1-methylcyclohexan-1-amine distinguishes it from simple cyclohexylamines. This structural feature introduces unique steric constraints and electronic properties that directly affect reactivity, binding affinity, and physicochemical parameters, thereby precluding direct substitution with unsubstituted cyclohexylamine, N-methylcyclohexylamine, or other positional isomers without altering synthetic outcomes or biological activity .

Quantified Differentiators for 1-Methylcyclohexan-1-amine Hydrochloride (CAS 89854-70-6) vs. Comparators


A Direct Amination Route to Tertiary Carbinamines: Yield Advantage vs. Multi-Step Syntheses

A direct, one-step amination of methylcyclohexane using trichloramine and aluminum chloride provides 1-amino-1-methylcyclohexane with a reported yield of up to 82% [1]. This contrasts with alternative routes to similar tertiary carbinamines, which often require multi-step sequences involving ketone formation, Strecker synthesis, or Grignard additions, potentially impacting overall efficiency and cost of goods for downstream applications.

organic synthesis tertiary amine synthesis direct amination

Basicity and Protonation Entropy: A Class-Level Differentiator for Tertiary Amines

While the pKa of 1-methylcyclohexan-1-amine has been computationally predicted to be 11.03 ± 0.20 [1], studies on cycloalkylamines reveal that increased steric bulk around the nitrogen atom leads to a more negative entropy of protonation, reducing basicity relative to less hindered amines [2]. The geminal methyl group in 1-methylcyclohexan-1-amine introduces steric hindrance, distinguishing its protonation thermodynamics from that of cyclohexylamine.

physicochemical properties basicity thermodynamics

Lipophilicity and Calculated Physicochemical Parameters: Impact on Drug Design

The free base 1-methylcyclohexan-1-amine exhibits a calculated Log P of 1.45 and a hydrophobic logP value of 1.886 [1], indicating moderate lipophilicity suitable for passive membrane diffusion. In contrast, the LogD values at physiological pH (pH 7.4) are -1.39, reflecting its highly basic, charged state under physiological conditions [1]. These values distinguish it from less lipophilic amines and inform its utility as a scaffold in medicinal chemistry for tuning ADME properties.

drug design ADME lipophilicity

Salt Form and Physical State: Solid Handling and Purity Advantages

1-Methylcyclohexan-1-amine hydrochloride is supplied as a solid with a defined melting point range of 178–183°C . This contrasts with the free base (1-methylcyclohexylamine), which is a liquid (mp: 39-40°C) [1] and other liquid amines like N-methylcyclohexylamine (mp: -9 to -7°C) [2]. The solid hydrochloride form simplifies weighing, storage, and purification, reducing handling errors and potential degradation.

physical properties salt form handling

Role as a Scaffold for Potent DPP IV Inhibitors with Oral Bioavailability

C-(1-aryl-cyclohexyl)-methylamine derivatives, which incorporate the 1-methylcyclohexan-1-amine core structure, have been optimized to achieve low-nanomolar potency against dipeptidyl peptidase IV (DPP IV) and exhibit excellent oral pharmacokinetic profiles in rats [1]. This demonstrates the value of the sterically hindered amine core in generating selective, orally available drug candidates, a key differentiator from simpler, less sterically demanding amine building blocks.

medicinal chemistry dipeptidyl peptidase IV oral bioavailability

Validated Research and Industrial Use Cases for 1-Methylcyclohexan-1-amine Hydrochloride


Scalable Synthesis of Tertiary Carbinamine Intermediates

Researchers requiring a tertiary carbinamine building block can utilize 1-methylcyclohexan-1-amine hydrochloride as a key intermediate. Its high-yielding direct amination route offers a cost-effective and scalable path, making it suitable for both academic research and industrial process development where multi-step sequences are prohibitive.

Medicinal Chemistry Scaffold for CNS and Metabolic Drug Discovery

The sterically hindered amine core serves as a privileged scaffold in medicinal chemistry, particularly for developing CNS-penetrant agents and enzyme inhibitors. The demonstrated success of its aryl-substituted derivatives as potent, orally bioavailable DPP IV inhibitors and its predicted lipophilicity profile [1] make it a rational choice for designing compounds targeting intracellular and CNS receptors.

Catalysis and Reaction Mechanism Studies

The compound's defined basicity and steric profile make it a useful probe in studying hydrodenitrogenation (HDN) catalysis and the C(sp3)–N bond cleavage mechanism on supported sulfide catalysts [1]. It is directly employed as a model substrate to differentiate catalytic sites, offering insights for catalyst optimization in petroleum refining and biomass valorization.

Preparation of High-Purity Research Compounds via Solid Handling

Laboratories that prioritize precise weighing, long-term stability, and ease of purification should select the hydrochloride salt form. Its solid state and defined melting point (178–183°C) simplify experimental setup and ensure consistent, reproducible results compared to using the free base or other liquid amine alternatives.

Technical Documentation Hub

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